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Compound of Interest

Compound Name: ER-819762

Cat. No.: B607357 Get Quote

For researchers, scientists, and professionals in drug development, understanding the

selectivity of a compound is paramount. This guide provides a detailed comparison of ER-
819762's interaction with its primary target, the prostaglandin E2 (PGE2) EP4 receptor, versus

other prostanoid receptors, supported by experimental data and detailed protocols.

ER-819762 is identified as a potent and selective antagonist of the prostaglandin E2 EP4

receptor.[1][2] Its efficacy in displacing PGE2 binding to human EP4 receptors and suppressing

EP4 receptor-mediated cell signaling has been quantitatively established.[2][3] This high affinity

and antagonistic activity at the EP4 receptor, a key player in inflammation and immune

responses, positions ER-819762 as a significant tool for research in these areas.

Comparative Binding and Functional Activity
To assess the cross-reactivity of ER-819762, its binding affinity and functional antagonism were

evaluated against a panel of other human prostanoid receptors. The data, summarized in the

table below, clearly demonstrates the high selectivity of ER-819762 for the EP4 receptor.
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Receptor Target Assay Type
ER-819762 Activity
(IC50)

Reference

Human EP4 Receptor
Radioligand Binding

Assay
70 ± 11 nmol·L⁻¹

Human EP4 Receptor
cAMP-dependent

Reporter Assay
59 ± 6 nmol·L⁻¹

Human EP1 Receptor
Cell Signaling Panel

(1µmol·L⁻¹)

No significant

antagonism

Human EP2 Receptor
Radioligand Binding

Assay
No displacement

Human EP2 Receptor
Cell Signaling Panel

(1µmol·L⁻¹)

No significant

antagonism

Human EP3 Receptor
Cell Signaling Panel

(1µmol·L⁻¹)

No significant

antagonism

Human DP Receptor
Radioligand Binding

Assay
No displacement

Human CRTH2 (DP2)

Receptor

Radioligand Binding

Assay
No displacement

Human TP Receptor
Radioligand Binding

Assay
No displacement

Table 1: Comparative activity of ER-819762 at the human EP4 receptor and other prostanoid

receptors. The data indicates a high degree of selectivity for the EP4 receptor, with no

significant activity observed at other tested prostanoid receptors.

The experimental findings show that ER-819762 did not displace ligand binding to several

related human prostanoid G protein-coupled receptors (GPCRs), including EP2, DP, CRTH2,

and TP receptors. Furthermore, in a comprehensive cell signaling panel of 107 GPCRs, ER-
819762, at a concentration of 1 µmol·L⁻¹, was highly selective for the EP4 receptor, showing no

agonistic or antagonistic activity for any other receptor, which included the related PGE2

receptors EP1, EP2, and EP3.
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Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.

Radioligand Prostanoid Receptor Binding Assay
This assay was utilized to determine the binding affinity of ER-819762 to the human EP4

receptor and to assess its cross-reactivity with other prostanoid receptors.

Objective: To measure the ability of ER-819762 to displace a radiolabeled ligand from a specific

prostanoid receptor.

Materials:

Cell membranes expressing the human prostanoid receptor of interest.

Radiolabeled ligand specific for the receptor (e.g., [³H]-PGE2 for EP receptors).

ER-819762 or other test compounds.

Binding buffer (e.g., 50 mmol·L⁻¹ HEPES, pH 7.4, containing 0.5% BSA).

GF/C 96-well filter plate, pre-coated with 0.33% polyethyleneimine.

Wash buffer.

Scintillation counter.

Procedure:

Cell membranes expressing the target receptor are incubated with the radiolabeled ligand

and varying concentrations of ER-819762.

The incubation is carried out for a specific duration at a controlled temperature to allow for

competitive binding to reach equilibrium.

Following incubation, the reaction mixture is transferred to the pre-coated filter plate.
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The unbound radioligand is separated from the membrane-bound radioligand by vacuum

filtration.

The filter plate is washed multiple times with ice-cold wash buffer to remove any remaining

unbound ligand.

The filter plate is dried, and the amount of radioactivity trapped on the filter, corresponding to

the bound radioligand, is quantified using a scintillation counter.

The concentration of ER-819762 that inhibits 50% of the specific binding of the radiolabeled

ligand (IC50) is calculated from concentration-response curves.

Binding of ER-819762 to other related prostanoid receptors was performed by MDS Pharma

Services using a similar radiolabeled ligand displacement method.

Cell-Based GPCR Functional Assay (cAMP-dependent
Reporter Assay)
This assay was employed to determine the functional antagonistic activity of ER-819762 on the

human EP4 receptor-mediated signaling pathway.

Objective: To measure the ability of ER-819762 to inhibit the production of cyclic AMP (cAMP)

induced by an agonist at the EP4 receptor.

Materials:

Human embryonic kidney 293 (HEK/293) cell line endogenously expressing the human EP4

receptor. These cells were engineered to contain a reporter gene (e.g., secreted placental-

like alkaline phosphatase, PLAP) under the control of a cAMP response element (CRE).

Cell culture medium and reagents.

PGE2 (agonist).

ER-819762 or other test compounds.
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Reagents for detecting the reporter gene product (e.g., a chemiluminescent substrate for

PLAP).

Luminometer.

Procedure:

The engineered HEK/293 cells are plated in 96-well plates and cultured to an appropriate

confluency.

The cells are then treated with varying concentrations of ER-819762 in the presence of a

fixed concentration of the agonist, PGE2.

The plates are incubated for a specific period to allow for receptor activation and subsequent

reporter gene expression.

After incubation, the cell supernatant or cell lysate is collected, and the amount of the

reporter protein is quantified using a specific detection assay (e.g., by adding a

chemiluminescent substrate and measuring the light output with a luminometer).

The concentration of ER-819762 that inhibits 50% of the agonist-induced reporter gene

expression (IC50) is determined from the dose-response curves.

Visualizations
EP4 Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the Gs-coupled EP4

receptor, which is antagonized by ER-819762.
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EP4 receptor signaling pathway antagonized by ER-819762.

Experimental Workflow for Cross-Reactivity Assessment
The diagram below outlines the general experimental workflow used to determine the

selectivity of ER-819762.
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Workflow for assessing the cross-reactivity of ER-819762.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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